molecular formula C17H14N2OS B7458128 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile

Katalognummer B7458128
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: FHEBELQMMHUAST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile, also known as Diltiazem, is a calcium channel blocker that is commonly used in the treatment of hypertension, angina pectoris, and arrhythmias. It is a benzothiazepine derivative that works by inhibiting the influx of calcium ions into cardiac and smooth muscle cells, resulting in vasodilation and decreased contractility.

Wirkmechanismus

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile works by selectively blocking the L-type calcium channels in cardiac and smooth muscle cells, resulting in decreased calcium influx and subsequent vasodilation and decreased contractility. This mechanism of action is similar to other calcium channel blockers, such as verapamil and nifedipine.
Biochemical and physiological effects:
3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile has several biochemical and physiological effects on the cardiovascular system. It reduces peripheral resistance, decreases heart rate, and increases coronary blood flow. It also decreases the contractility of the heart, which reduces myocardial oxygen demand.

Vorteile Und Einschränkungen Für Laborexperimente

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile has several advantages and limitations for lab experiments. Its selectivity for L-type calcium channels makes it a useful tool for studying calcium signaling pathways in cardiac and smooth muscle cells. However, its effects on other calcium channels and ion channels may complicate interpretation of experimental results. In addition, 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile's lipophilic nature may limit its solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for research on 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile. One area of interest is its potential use in the treatment of other conditions beyond cardiovascular disease, such as cancer and neurological disorders. Another area of research is the development of more selective and potent calcium channel blockers that can target specific calcium channels and minimize off-target effects. Finally, the use of 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile in combination with other drugs for synergistic effects is an area of interest for future research.
Conclusion:
3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile is a benzothiazepine derivative that has been extensively studied for its therapeutic applications in cardiovascular disease. Its mechanism of action involves selective inhibition of L-type calcium channels, resulting in vasodilation and decreased contractility. 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile has several advantages and limitations for lab experiments, and future research directions include its potential use in other conditions and the development of more selective and potent calcium channel blockers.

Synthesemethoden

The synthesis of 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile involves the condensation of 3,4-dihydro-2H-1,5-benzothiazepine-5-carboxylic acid with N,N-dimethyl-3-(2-chlorophenyl)-1-propanamine, followed by the reaction with cyanogen bromide to yield 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile.

Wissenschaftliche Forschungsanwendungen

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile has been extensively studied for its potential therapeutic applications in various cardiovascular diseases. It has been shown to be effective in reducing blood pressure, improving myocardial oxygen supply, and preventing arrhythmias. In addition, 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile has also been investigated for its potential use in the treatment of other conditions such as migraine headaches, Raynaud's phenomenon, and esophageal spasm.

Eigenschaften

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c18-12-13-5-3-6-14(11-13)17(20)19-9-4-10-21-16-8-2-1-7-15(16)19/h1-3,5-8,11H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEBELQMMHUAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2SC1)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.